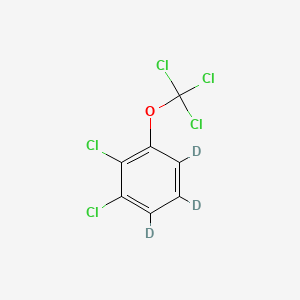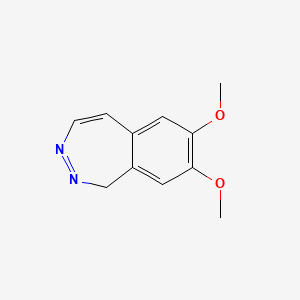
Disodium 2-(4,5-dibromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2-(4,5-dibromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate is a synthetic organic compound known for its vibrant color and fluorescence properties. It is commonly used as a dye and stain in various scientific and industrial applications. The compound is also known by other names such as Eosin B and is part of the xanthene dye family .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-(4,5-dibromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate typically involves the bromination of fluorescein in the presence of sodium hydroxide. The reaction proceeds as follows:
Bromination: Fluorescein is dissolved in sodium hydroxide solution and brominated using bromine. This step introduces bromine atoms into the fluorescein molecule.
Salting Out: The brominated product is then treated with sodium to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled bromination and subsequent neutralization to obtain the disodium salt. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2-(4,5-dibromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the bromine atoms, affecting the compound’s color and fluorescence.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Disodium 2-(4,5-dibromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: Employed as a stain for cell and tissue samples, aiding in the visualization of cellular structures.
Medicine: Utilized in histological staining to differentiate between different types of tissues and cells.
Industry: Applied in the manufacturing of colored products, including inks, paints, and textiles
Mecanismo De Acción
The compound exerts its effects primarily through its fluorescence properties. When exposed to light of a specific wavelength, the compound absorbs the light and re-emits it at a different wavelength, producing a fluorescent signal. This property is utilized in various imaging and analytical techniques to detect and visualize biological and chemical samples .
Comparación Con Compuestos Similares
Disodium 2-(4,5-dibromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate is unique due to its specific bromination pattern, which imparts distinct fluorescence properties. Similar compounds include:
Eosin Y: Another xanthene dye with different bromination, leading to variations in color and fluorescence.
Fluorescein: The parent compound, which lacks bromine atoms and has different fluorescence characteristics.
Rhodamine B: A related xanthene dye with different substituents, used in similar applications but with distinct properties .
Propiedades
Número CAS |
25082-05-7 |
|---|---|
Fórmula molecular |
C20H8Br2Na2O5 |
Peso molecular |
534.1 g/mol |
Nombre IUPAC |
disodium;2-(4,5-dibromo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H10Br2O5.2Na/c21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16;;/h1-8,23H,(H,25,26);;/q;2*+1/p-2 |
Clave InChI |
NGDDVWAGJLWTFH-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4Br)[O-])Br)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)
![2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium](/img/structure/B13832133.png)




![4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione](/img/structure/B13832155.png)



![3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)

![[(1R,3Z,5R,7S,9R,10Z,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate](/img/structure/B13832208.png)
